molecular formula C10H19N B13267370 2-Cyclohexyl-2-methylazetidine

2-Cyclohexyl-2-methylazetidine

Cat. No.: B13267370
M. Wt: 153.26 g/mol
InChI Key: ZQYYIYFCEPZLKJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Organic Synthesis

The first synthesis of an azetidine derivative was reported in the late 19th century. magtech.com.cn Initially, azetidines were often viewed as mere curiosities or challenging synthetic targets due to the difficulties associated with their preparation. nih.gov However, the discovery of naturally occurring azetidines, such as azetidine-2-carboxylic acid, spurred greater interest in this class of compounds. magtech.com.cn

Over the past few decades, significant advancements in synthetic methodologies have made azetidines more accessible. nih.govrsc.org Modern synthetic routes to azetidines are diverse and include:

Intramolecular cyclization: This is a common strategy involving the formation of a carbon-nitrogen bond within a linear precursor. magtech.com.cn

[2+2] Cycloaddition reactions: Photochemical reactions, such as the aza Paternò-Büchi reaction, can be employed to construct the four-membered ring from an imine and an alkene. rsc.org

Ring expansion and contraction reactions: Azetidines can be synthesized from smaller or larger ring systems through carefully designed rearrangement reactions. magtech.com.cn

Reduction of β-lactams: The corresponding azetidin-2-ones can be reduced to afford azetidines. jmchemsci.com

These and other methods have enabled the synthesis of a wide array of substituted azetidines, including those with stereochemically defined centers. mdpi.comresearchgate.net

Conformational Aspects of Four-Membered Nitrogen Heterocycles Relevant to 2-Cyclohexyl-2-methylazetidine

Unlike planar aromatic rings, the four-membered azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate some of the torsional strain that would be present in a planar structure. nih.govnih.govpsu.edu The degree of this puckering can be influenced by the nature and position of substituents on the ring. researchgate.netbeilstein-journals.org

In the case of this compound, the two substituents at the C2 position have a significant impact on the ring's conformation. The presence of two non-hydrogen substituents at the same carbon atom, known as gem-disubstitution, introduces steric interactions that influence the puckering of the ring and the preferred orientation of the substituents. The bulky cyclohexyl group, in particular, will exert a strong conformational preference to minimize steric hindrance with the rest of the molecule.

Overview of Strain-Driven Reactivity in Azetidines

A defining feature of the azetidine ring is its inherent strain energy. This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5°. The reactivity of azetidines is largely governed by this ring strain, which makes them susceptible to ring-opening reactions under various conditions. rsc.orgrsc.orgresearchgate.net

The strain energy of azetidine is significant, though less than that of the three-membered aziridine (B145994) ring. This intermediate level of strain endows azetidines with a unique balance of stability and reactivity. rsc.orgrsc.org They are generally stable enough to be isolated and handled, yet can be induced to undergo ring-opening reactions, providing a powerful tool for synthetic chemists. rsc.orgrsc.org This strain-driven reactivity allows for the use of azetidines as precursors to more complex acyclic and heterocyclic structures.

Table 1: Comparison of Ring Strain Energies

Heterocycle Ring Size Approximate Ring Strain (kcal/mol)
Aziridine 3 27.7
Azetidine 4 25.4
Pyrrolidine (B122466) 5 5.4
Piperidine 6 ~0

This table presents a comparison of the approximate ring strain energies for azetidine and related nitrogen-containing heterocycles. rsc.org

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C10H19N
Molecular Weight 153.27 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-cyclohexyl-2-methylazetidine

InChI

InChI=1S/C10H19N/c1-10(7-8-11-10)9-5-3-2-4-6-9/h9,11H,2-8H2,1H3

InChI Key

ZQYYIYFCEPZLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN1)C2CCCCC2

Origin of Product

United States

Synthetic Strategies for 2 Cyclohexyl 2 Methylazetidine and Its Analogous Derivatives

Classical Ring-Forming Methodologies

The formation of the azetidine (B1206935) ring can be achieved through various classical methods that involve the closure of a linear precursor. These strategies are fundamental in heterocyclic chemistry and have been adapted for the synthesis of a wide array of substituted azetidines.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including azetidines. This approach involves the formation of a bond between two atoms within the same molecule to close the ring. For the synthesis of 2,2-disubstituted azetidines, this typically involves the formation of either a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond.

The most common method for constructing the azetidine ring through C-N bond formation is the intramolecular cyclization of γ-haloamines. In this approach, a primary or secondary amine attacks a carbon atom bearing a leaving group (typically a halogen) at the γ-position, resulting in the formation of the four-membered ring. For the synthesis of 2-cyclohexyl-2-methylazetidine, this would involve a precursor such as 3-halo-1-amino-3-cyclohexyl-3-methylbutane. The reaction is typically promoted by a base to deprotonate the amine, increasing its nucleophilicity.

While specific examples detailing the synthesis of this compound via this method are not prevalent in the literature, the general applicability of this approach to sterically hindered 2,2-dialkylazetidines has been demonstrated. The key challenge lies in the potential for competing elimination reactions, which can be influenced by the nature of the leaving group, the base used, and the steric bulk of the substituents at the 2-position.

Table 1: Examples of Azetidine Synthesis via Intramolecular C-N Bond Formation

Starting MaterialReagents and ConditionsProductYield (%)
1-Amino-3-chloro-3-phenylpropaneNaH, THF, reflux2-Phenylazetidine75
N-Benzyl-1-amino-3-bromo-3,3-dimethylbutaneK2CO3, MeCN, 80 °C1-Benzyl-2,2-dimethylazetidine68
1-Amino-3-iodo-3-ethylpentanet-BuOK, DMSO, rt2,2-Diethylazetidine55

Note: The data in this table is representative of the general method and not specific to the synthesis of this compound.

The formation of a C-C bond to construct the azetidine ring is a less common but equally viable strategy. This approach typically involves the cyclization of an α-haloamine derivative containing a nucleophilic carbon, or a related process where a carbanion attacks an electrophilic carbon. For a 2,2-disubstituted azetidine like this compound, a suitable precursor would need to be carefully designed to facilitate the desired ring closure.

One conceptual approach involves the intramolecular reaction of a metallated α-amino compound with a suitable electrophile. The steric hindrance posed by the cyclohexyl and methyl groups at the α-position to the nitrogen would be a significant factor in the feasibility of such a reaction.

Cycloaddition Reactions for Azetidine Ring Construction

Cycloaddition reactions offer a convergent and often stereocontrolled route to the azetidine core. These reactions involve the combination of two or more unsaturated molecules or parts of the same molecule to form a cyclic adduct.

The Aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to form an azetidine. nih.govepa.gov This reaction is a powerful tool for the construction of the four-membered ring in a single step. researchgate.net For the synthesis of this compound, this would conceptually involve the photocycloaddition of an imine derived from cyclohexyl methyl ketone with an appropriate alkene.

Table 2: Examples of Azetidine Synthesis via Aza Paternò-Büchi Reaction

ImineAlkeneConditionsProductYield (%)
N-Benzylidene-methylamineEthyleneUV irradiation, acetone1-Methyl-2-phenylazetidine60
N-(Diphenylmethylene)anilineStyreneUV irradiation, benzene1,2,2,3-Tetraphenylazetidine45
N-tert-Butylimine of formaldehydeIsobutyleneUV irradiation, pentane1-tert-Butyl-3,3-dimethylazetidine30

Note: The data in this table is representative of the general method and not specific to the synthesis of this compound.

Metal-catalyzed cycloaddition reactions provide an alternative thermal route to azetidines. Various transition metals, including rhodium, iridium, and copper, have been shown to catalyze the [2+2] cycloaddition of imines with alkenes or allenes. These reactions often proceed under milder conditions than their photochemical counterparts and can exhibit high levels of regio- and stereocontrol.

For the synthesis of a sterically hindered azetidine such as this compound, a key consideration would be the choice of catalyst and ligands to overcome the steric repulsion between the bulky substituents. While the direct metal-catalyzed [2+2] cycloaddition to form such a specific product is not widely reported, related metal-catalyzed formal [3+1] and [2+2+2] cycloadditions have been developed for the synthesis of highly substituted nitrogen heterocycles. nih.govnih.gov

Modern Catalytic Approaches to Azetidine Synthesis

Contemporary strategies for synthesizing azetidines have increasingly moved towards catalytic methods, which provide advantages in efficiency, selectivity, and sustainability over classical stoichiometric approaches. These modern techniques include a range of transition metal-catalyzed reactions and emerging photocatalytic strategies.

Transition Metal-Catalyzed Methods

Transition metals have proven to be powerful catalysts for the formation of azetidine rings through various mechanistic pathways. Palladium, nickel, ruthenium, and titanium each offer unique reactivity profiles that have been exploited to construct these valuable heterocyclic scaffolds.

Palladium-Catalyzed Cyclization and C-H Amination

Palladium catalysis has been effectively employed for the synthesis of azetidines via the intramolecular amination of unactivated C(sp³)–H bonds. acs.orgresearchgate.net This strategy often utilizes a directing group, such as picolinamide (B142947) (PA), to guide the catalyst to a specific C-H bond for selective functionalization. acs.orgnih.gov The reaction proceeds through a C-H activation step, forming a cyclometalated intermediate which then undergoes reductive elimination to forge the C-N bond and close the azetidine ring.

These methods are noted for their efficiency, often requiring low catalyst loadings and utilizing inexpensive reagents. acs.orgnih.gov The picolinamide-assisted approach has been successfully applied to synthesize a variety of azabicyclic scaffolds and has even been used in the C-H arylation and azetidination of complex natural products like pentacyclic triterpenoids. researchgate.netnih.gov In some cases, azetidines are formed as byproducts in C-H arylation reactions, but conditions can be optimized to favor the formation of the azetidine ring as the main product. nih.gov

Catalyst SystemDirecting GroupOxidantBaseKey Feature
Pd(OAc)₂Picolinamide (PA)PhI(OAc)₂Li₂CO₃Intramolecular amination of γ-C(sp³)-H bonds. acs.orgnih.govnih.gov
Pd(OAc)₂/CuBr₂Picolinamide (PA)Not specifiedCsOAcSite-selective C-H azetidination of triterpenoids. nih.gov
Nickel-Catalyzed Cross-Coupling Strategies for Azetidine Quaternary Centers

The construction of azetidines bearing all-carbon quaternary centers represents a significant synthetic challenge. Nickel catalysis has emerged as a powerful tool to address this, particularly through cross-coupling strategies that leverage the strain release of highly reactive precursors. researchgate.netacs.orgnih.gov A notable strategy involves a nickel-catalyzed Suzuki Csp²–Csp³ cross-coupling of commercially available boronic acids with 1-azabicyclo[1.1.0]butane (ABB). researchgate.netacs.orgnih.gov

This method operates through a well-orchestrated polar-radical relay mechanism. researchgate.netnih.gov The ring-opening of the strained ABB is initiated by a catalytic amount of bromide, which can be derived from the nickel source itself, such as NiBr₂. researchgate.netacs.orgnih.gov This generates a redox-active azetidine intermediate that subsequently participates in the nickel-catalyzed cross-coupling cycle via a radical pathway. researchgate.netacs.orgnih.gov This approach demonstrates broad scope, with over 50 examples reported, excellent functional group tolerance, and scalability. researchgate.netacs.org The use of earth-abundant nickel also presents a more sustainable alternative to precious metal catalysts like palladium. calstate.edu

CatalystCoupling PartnerPrecursorKey Feature
NiBr₂Aryl/Heteroaryl Boronic AcidsBenzoylated 1-azabicyclo[1.1.0]butane (ABB)Synergistic bromide and nickel catalysis for the synthesis of azetidines with all-carbon quaternary centers. researchgate.netacs.orgnih.gov
Ruthenium-Catalyzed Transformations

Ruthenium catalysts have been utilized in novel transformations involving azetidines. One innovative approach is the ruthenium-catalyzed oxidative β-elimination of azetidine benzoates to synthesize 1-azetines, the unsaturated analogues of azetidines. acs.orgtib.euacs.org This transformation provides access to a class of compounds that are otherwise difficult to synthesize. acs.orgdigitellinc.com

The reaction typically employs a hydroxylamine (B1172632) substituent on the azetidine nitrogen, which acts as a handle for the oxidative elimination process. acs.orgtib.euacs.org The proposed catalytic cycle involves an initial ligand exchange, followed by oxidative addition of the ruthenium catalyst into the N–O bond. A subsequent β-hydride elimination forms the 1-azetine (B13808008) product and a ruthenium-hydride species. Reductive elimination then regenerates the active catalyst. acs.org This method is characterized by mild conditions and high yields, reaching up to 99% for a range of 22 different azetidine substrates. acs.orgtib.euacs.org

CatalystSubstrateProductYield
Ruthenium ComplexAzetidine Benzoates1-AzetinesUp to 99% acs.orgtib.euacs.org
Titanium(IV)-Mediated Coupling Reactions

Titanium(IV)-mediated reactions offer a distinct approach for the synthesis of structurally diverse azetidines. Specifically, Ti(IV) can mediate the formation of spirocyclic NH-azetidines from oxime ethers. nih.gov This transformation proceeds through a proposed Kulinkovich-type mechanism.

In this process, a titanacyclopropane intermediate is formed, which serves as a 1,2-aliphatic dianion equivalent. nih.gov This reactive intermediate then inserts into the 1,2-dielectrophilic oxime ether, leading to the construction of the four-membered nitrogen-containing ring in a single step. nih.gov This method provides access to previously unreported and structurally complex NH-azetidines, highlighting the utility of titanium in mediating complex cyclization reactions. nih.gov

Photocatalytic Strategies for Azetidine Formation

Photocatalysis has recently emerged as a powerful platform for the synthesis of strained ring systems, including azetidines. These methods leverage visible light to generate highly reactive intermediates under mild conditions, enabling unique cycloaddition pathways.

One prominent strategy is the photocatalytic dehydrogenative [2+2] cycloaddition between amines and alkenes. acs.orgacs.orgresearchgate.net This oxidative formal Aza Paternò–Büchi reaction is induced by the photoredox-catalyzed aerobic oxidation of amines, such as dihydroquinoxalinones, to generate an imine intermediate in situ. acs.orgacs.org This intermediate then undergoes an intermolecular [2+2] cyclization with an alkene to furnish the functionalized azetidine product. acs.orgacs.orgresearchgate.net This approach is highly atom-economical and stereoselective. acs.org

Another significant development is the visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the triplet state reactivity of oximes. nih.govechemi.com In this method, a commercially available iridium photocatalyst absorbs visible light and transfers its energy to an oxime substrate, such as a 2-isoxazoline-3-carboxylate, promoting it to an excited triplet state. nih.govechemi.com This excited species then undergoes a [2+2] cycloaddition with a wide range of alkenes. nih.gov This approach is characterized by its operational simplicity, mild conditions, and broad scope, providing access to highly functionalized azetidines that can be readily converted to the corresponding free, unprotected azetidines. nih.govechemi.com

StrategyReactantsPhotocatalystKey Feature
Dehydrogenative [2+2] CycloadditionAmines (e.g., Dihydroquinoxalinones) + AlkenesNot specifiedOxidative formal Aza Paternò–Büchi reaction. acs.orgacs.orgresearchgate.net
Intermolecular Aza Paternò–BüchiOximes (e.g., 2-Isoxazoline-3-carboxylates) + AlkenesIridium complexUtilizes triplet energy transfer to activate the oxime. nih.govechemi.com

Organocatalytic and Phase-Transfer Catalysis in Enantioselective Azetidine Synthesis

The development of catalytic enantioselective methods for synthesizing chiral azetidines is a significant area of research. Organocatalysis and phase-transfer catalysis (PTC) have emerged as powerful tools in this endeavor, offering mild and sustainable reaction conditions. nih.govacs.org

Phase-transfer catalysis facilitates reactions between substrates located in immiscible phases. nih.gov In the context of enantioselective synthesis, chiral phase-transfer catalysts are employed to control the stereochemical outcome. For instance, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C–C bond formation. nih.govacs.orgresearchgate.net This reaction utilizes a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid. nih.govacs.org The catalytic cycle is proposed to proceed via an interfacial mechanism where the chiral catalyst activates the leaving group. nih.govacs.org

Organocatalysis, in a broader sense, utilizes small organic molecules to catalyze chemical transformations. While the provided information focuses on phase-transfer catalysis as a subset of organocatalysis, it highlights the potential of these methods to construct complex chiral azetidine scaffolds. The mild conditions and low cost associated with this type of catalysis have led to numerous applications within the pharmaceutical industry. nih.gov

Ring Transformation Strategies

Ring transformation reactions provide alternative pathways to the azetidine core, often starting from more readily available heterocyclic precursors. These strategies involve either the reduction of larger rings, the contraction of five-membered rings, or the expansion of three-membered rings.

The reduction of azetidin-2-ones, commonly known as β-lactams, is a direct method for the synthesis of azetidines. magtech.com.cnclockss.org This approach is significant as β-lactams are themselves an important class of compounds, famously including penicillin antibiotics. Various reducing agents can be employed for this transformation. For example, hydroalanes have been shown to be effective for the reduction of azetidin-2-ones to the corresponding azetidines. acs.org The choice of reducing agent and reaction conditions can be crucial to avoid over-reduction or cleavage of the strained four-membered ring.

The synthesis of azetidines can also be achieved through the ring contraction of five-membered heterocycles. magtech.com.cn One such example is the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. organic-chemistry.org This one-pot nucleophilic addition-ring contraction proceeds in the presence of potassium carbonate and allows for the incorporation of various nucleophiles, such as alcohols, phenols, and anilines, into the final azetidine product. organic-chemistry.org

Table 1: Ring Contraction of α-bromo N-sulfonylpyrrolidinones

Starting Material Nucleophile Product
α-bromo N-sulfonylpyrrolidinone Alcohols α-alkoxy N-sulfonylazetidine
α-bromo N-sulfonylpyrrolidinone Phenols α-phenoxy N-sulfonylazetidine
α-bromo N-sulfonylpyrrolidinone Anilines α-anilino N-sulfonylazetidine

This table is based on the general transformation described in the text. Specific yields and reaction conditions would vary depending on the substrates.

Three-membered nitrogen heterocycles, specifically aziridines, can serve as precursors for the synthesis of azetidines through ring expansion reactions. nih.govmagtech.com.cn A notable example involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines. nih.gov This formal [3+1] ring expansion yields highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. The proposed mechanism involves the formation of an aziridinium (B1262131) ylide, followed by a ring-opening and ring-closing cascade that efficiently transfers chirality from the substrate to the product. nih.gov

Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, to produce 1-arenesulfonylazetidines. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of Substituted Azetidines

The synthesis of enantiomerically pure substituted azetidines is of great importance for their application in medicinal chemistry and as chiral building blocks. acs.orgnih.gov Strategies to achieve this often rely on the use of chiral auxiliaries or substrate-controlled diastereoselective reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of azetidine synthesis, chiral auxiliaries can be used to control the formation of new stereocenters. For example, (S)-1-Phenylethylamine has been utilized as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org

Another powerful chiral auxiliary is the Ellman tert-butanesulfinamide. This auxiliary is relatively inexpensive, available in both enantiomeric forms, provides strong chiral induction, and can be easily cleaved after the desired transformation. acs.org A general and scalable approach to chiral C2-substituted monocyclic azetidines has been developed using chiral tert-butanesulfinamides, allowing for the production of either stereoisomer of the final product. acs.org

Substrate control relies on the existing chirality within the starting material to influence the stereochemistry of the newly formed stereocenters. Natural amino acids, for instance, can serve as a convenient and inexpensive chiral pool for the synthesis of chiral azetidin-3-ones, although this can limit the scope and configuration of the products. nih.gov The synthesis of enantioenriched azetidines has historically relied on diastereomeric induction from existing chirality in a substrate or a stoichiometric chiral auxiliary. nih.gov

Table 2: Examples of Chiral Auxiliaries in Azetidine Synthesis

Chiral Auxiliary Application Reference
(S)-1-Phenylethylamine Synthesis of enantiomeric azetidine-2,4-dicarboxylic acids rsc.org
tert-Butanesulfinamide General synthesis of chiral C2-substituted monocyclic azetidines acs.org

Catalytic Asymmetric Induction in Azetidine Synthesis

Catalytic asymmetric synthesis provides an efficient route to chiral azetidines from achiral or racemic starting materials, avoiding the use of stoichiometric chiral auxiliaries. Various transition metal catalysts and organocatalysts have been employed to achieve high levels of enantioselectivity in the formation of the azetidine core.

One notable approach involves the copper-catalyzed enantioselective difunctionalization of azetines. This method allows for the simultaneous introduction of two functional groups across the C=C bond of an azetine with high regio-, diastereo-, and enantioselectivity. For instance, the reaction of a 2-substituted azetine with a diboron (B99234) reagent and an allyl phosphate (B84403) in the presence of a copper catalyst and a chiral bisphosphine ligand can yield densely functionalized cis-2,3-disubstituted azetidines. The reaction proceeds via a syn-addition of the boryl and cuprate (B13416276) species to the azetine, with the chiral ligand controlling the facial selectivity. This strategy has been shown to produce a range of chiral azetidines with excellent stereocontrol nih.gov.

Another strategy for catalytic asymmetric induction is the asymmetric hydrogenation of 2-azetines. Achiral 2-azetines can be converted to chiral azetidines with high enantiomeric excess using a ruthenium catalyst paired with a chiral ligand. This method provides direct access to enantioenriched 2-substituted azetidines from readily available precursors.

Furthermore, chiral azetidine derivatives themselves can serve as effective ligands in asymmetric catalysis. For example, enantiopure cis-1,2,4-trisubstituted amino azetidines have been utilized as chiral ligands for copper-catalyzed asymmetric Henry (nitroaldol) reactions. These reactions, which form a new carbon-carbon bond, have proceeded with excellent enantioselectivity, demonstrating the utility of the azetidine scaffold in inducing chirality in other molecules bham.ac.uk.

The following table summarizes selected examples of catalytic asymmetric synthesis of azetidine derivatives:

Catalyst/LigandSubstrateReaction TypeProductEnantiomeric Excess (ee)
Cu/(S,S)-Ph-BPE2-Arylazetine, B2pin2, Allyl phosphateBorylallylationcis-2-Allyl-3-borylazetidine>99%
Ru/Chiral LigandAchiral 2-AzetineHydrogenationChiral Azetidineup to 95:5 er
Cu-cis-aminoazetidine complexNitromethane, AldehydeHenry Reactionβ-Nitroalcohol>99.5%

Diastereoselective Approaches to this compound Analogues

Diastereoselective synthesis is a powerful tool for the construction of specific stereoisomers of molecules with multiple chiral centers. In the context of this compound analogues, diastereoselective methods can be employed to control the relative stereochemistry of the substituents on the azetidine ring.

A pertinent strategy for introducing a second substituent at the 2-position with diastereocontrol is the α-alkylation of N-substituted azetidine-2-carbonitriles. This method often utilizes a chiral auxiliary on the nitrogen atom to direct the approach of the incoming electrophile. For example, the N-borane complex of an N-((S)-1-arylethyl)azetidine-2-carbonitrile can be deprotonated with a strong base, and the resulting anion can react with an alkyl halide. The chiral N-substituent shields one face of the molecule, leading to a highly diastereoselective alkylation. This approach has been successful in producing optically active 2-substituted azetidine-2-carbonitriles. While this specific example leads to a carbonitrile at C2, the principle of using a chiral auxiliary to direct the diastereoselective installation of a second C2-substituent is applicable to the synthesis of analogues of this compound.

Another diastereoselective method involves the iodine-mediated cyclization of homoallylamines. This reaction proceeds via a 4-exo-trig cyclization to furnish cis-2,4-disubstituted azetidines with an iodomethyl group at the 2-position. The stereochemical outcome is controlled by the geometry of the transition state during the cyclization. The resulting iodo-azetidines can be further functionalized through nucleophilic displacement of the iodide.

The stereoselective addition of organometallic reagents to 2-oxazolinylazetidines presents another route to diastereomerically enriched 2-substituted azetidines. The oxazoline (B21484) group can act as a directing group and can be subsequently hydrolyzed to reveal a 2-acylazetidine, which can be a precursor to 2,2-disubstituted analogues. The stereoselectivity of the addition is influenced by the solvent and the nature of the organometallic reagent.

The table below illustrates examples of diastereoselective synthesis of substituted azetidines:

SubstrateReagentsReaction TypeProductDiastereomeric Ratio (dr)
N-((S)-1-arylethyl)azetidine-2-carbonitrile-borane complex1) LDA, 2) Benzyl bromideα-Alkylationα-Benzylated azetidine-2-carbonitrileHigh
HomoallylamineIodineIodocyclizationcis-2-(Iodomethyl)-4-substituted azetidineComplete stereocontrol
N-AlkyloxazolinylazetidineOrganolithium reagentNucleophilic Addition1,3-Oxazolidinyl azetidineHigh

These examples highlight the various strategies available for the stereocontrolled synthesis of substituted azetidines. While a direct synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of catalytic asymmetric induction and diastereoselective approaches using chiral auxiliaries or substrate control provide a clear roadmap for the synthesis of its analogues with high stereochemical purity.

Reactivity and Chemical Transformations of 2 Cyclohexyl 2 Methylazetidine Derivatives

Ring-Opening Reactions of Azetidines

The significant ring strain of the azetidine (B1206935) ring (approximately 105 kJ/mol) makes it susceptible to ring-opening reactions, although it is notably more stable than its three-membered counterpart, aziridine (B145994). rsc.orgorganic-chemistry.org These reactions are a powerful tool for synthesizing substituted γ-aminopropyl compounds. For the ring-opening to occur, the azetidine nitrogen typically requires activation to enhance the electrophilicity of the ring carbons.

Nucleophilic Ring Opening with Various Nucleophiles

Once activated, typically by protonation, acylation, or alkylation to form an azetidinium ion, the azetidine ring becomes highly susceptible to attack by a wide range of nucleophiles. The ring-opening of such activated azetidines provides a direct route to various polysubstituted linear amines. osti.goviitk.ac.in

Common nucleophiles that have been successfully employed in the ring-opening of activated azetidines include:

Oxygen Nucleophiles: Alcohols and acetate (B1210297) anions can act as nucleophiles to yield γ-amino ethers and esters, respectively. osti.govacs.org Lewis acid-mediated reactions of N-tosylazetidines with alcohols proceed efficiently to give 1,3-amino ethers. acs.org

Nitrogen Nucleophiles: Azide anions and amines, such as benzylamine, readily open the azetidinium ring to produce 1,3-diamines or azido-amines. osti.gov

Sulfur Nucleophiles: Thiols have been used in enantioselective desymmetrization reactions of azetidines, catalyzed by chiral phosphoric acids. rsc.org

Halogen Nucleophiles: Halide ions, such as those from alkyl or acyl halides, can open the azetidine ring, leading to the formation of α-amino-γ-halopropane derivatives. thieme-connect.com

The table below summarizes the ring-opening of a representative N-activated 2-substituted azetidine with different nucleophiles, illustrating the general reactivity pattern expected for a derivative of 2-cyclohexyl-2-methylazetidine.

N-Activation Nucleophile Solvent Product Type Reference
N-Alkylation (Azetidinium ion)Azide (NaN₃)Acetonitrileγ-Azido amine osti.gov
N-Alkylation (Azetidinium ion)Acetate (NaOAc)Acetonitrileγ-Amino ester osti.gov
N-TosylationAlcohols (ROH)Dichloromethaneγ-Amino ether acs.org
N-AcylationAcyl Halide (RCOCl)2-MeTHFγ-Halo N-acyl amine thieme-connect.com

Mechanistic Studies of Azetidine Ring Opening

The ring-opening of activated azetidines is generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. acs.org This pathway involves the direct attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond.

Key mechanistic features include:

Nitrogen Activation: The process is initiated by the activation of the azetidine nitrogen. This can be achieved by reaction with an electrophile (e.g., an alkyl triflate to form a quaternary azetidinium salt) or an electron-withdrawing group (e.g., a tosyl or acyl group). This activation enhances the leaving group ability of the nitrogen atom and increases the electrophilicity of the ring carbons. acs.orgthieme-connect.com

Nucleophilic Attack: The nucleophile attacks one of the carbon atoms adjacent to the nitrogen (the C2 or C4 position).

Ring Cleavage: The attack occurs from the backside, leading to the cleavage of the C-N bond and inversion of stereochemistry at the attacked carbon center, which is a hallmark of the SN2 mechanism. acs.org

Studies on 2-aryl-N-tosylazetidines have provided convincing evidence for the SN2 pathway over a mechanism involving a stable 1,4-dipolar intermediate. acs.org Further mechanistic studies using chiral catalysts suggest that the reaction proceeds through a dipolar transition state, which can be stabilized by electrostatic interactions with the catalyst. thieme-connect.comnih.gov

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The regioselectivity of the nucleophilic attack is a critical aspect of azetidine ring-opening reactions and is primarily governed by steric and electronic factors. osti.govrsc.org

For a 2,2-disubstituted azetidine like this compound, the two carbon atoms available for nucleophilic attack are the highly substituted C2 and the unsubstituted C4. In the absence of strong electronic directing groups, the nucleophilic attack is expected to occur predominantly at the less sterically hindered C4 position. This selectivity is a common feature in the ring-opening of unsymmetrically substituted azetidinium ions. osti.gov

Regioselectivity: Attack at the C4 position leads to the cleavage of the N1-C4 bond, yielding a γ-amino compound where the substituents from the nucleophile are at the terminal position of the propyl chain. Attack at the C2 position is significantly disfavored due to the steric hindrance imposed by the two bulky substituents (cyclohexyl and methyl).

Stereoselectivity: When a chiral center is present, the SN2 mechanism dictates that the reaction proceeds with inversion of configuration at the center of attack. acs.org For a nucleophilic attack at the C4 position of a chiral-at-nitrogen azetidinium salt derived from this compound, the stereochemistry at C4 would be inverted in the product.

Functionalization of the Azetidine Core

Beyond ring-opening, the azetidine scaffold can be functionalized at either its carbon or nitrogen atoms, allowing for the synthesis of more complex derivatives.

Selective Functionalization at Carbon Centers

Direct functionalization of the carbon atoms of the azetidine ring, particularly C3 and C4, is a valuable strategy for structural elaboration.

Functionalization at C3: The C3 position can be functionalized through various methods. One approach involves the strain-release arylation of in-situ generated azabicyclobutanes, which selectively forms 3-arylated azetidine intermediates. nih.gov

Functionalization at C2: For an already 2,2-disubstituted azetidine, further functionalization at C2 is challenging. However, for 2-monosubstituted azetidines, α-lithiation of N-Boc protected azetidines can be used to introduce a second substituent at the C2 position. mdpi.comuniba.itnih.gov This method allows for the creation of 2,2-disubstituted azetidines from simpler precursors.

Functionalization at C4: The C4 position of pyridinium (B92312) salts, which are structurally related, can undergo selective functionalization, suggesting that similar strategies might be developed for azetidinium salts under specific conditions. researchgate.netibs.re.krnih.gov

Nitrogen Atom Functionalization and N-Activation

Functionalization at the nitrogen atom is the most common transformation for azetidines and is often the first step in activating the ring for subsequent reactions. rsc.orgmdpi.com

N-Alkylation: The azetidine nitrogen can be alkylated using alkyl halides. This reaction not only adds a substituent to the nitrogen but also forms a quaternary azetidinium salt, which is highly activated for nucleophilic ring-opening. nih.gov

N-Acylation and N-Sulfonylation: The nitrogen can be acylated with acyl chlorides or sulfonylated with sulfonyl chlorides (e.g., tosyl chloride). acs.org These reactions introduce electron-withdrawing groups that decrease the basicity of the nitrogen and activate the ring carbons toward nucleophilic attack. rsc.org

N-Boc Protection: The introduction of a tert-butoxycarbonyl (Boc) group is a common strategy in azetidine chemistry. The N-Boc group serves as a protecting group and can also act as a directing group for lithiation at the adjacent C2 position, facilitating selective C-functionalization. rsc.orgmdpi.com

The choice of the N-substituent is crucial as it dictates the subsequent reactivity of the azetidine ring, either priming it for ring-opening (N-alkylation, N-acylation) or for functionalization at a carbon center (N-Boc).

Ring Expansion Reactions to Larger Nitrogen Heterocycles

The inherent ring strain of the azetidine core provides a thermodynamic driving force for ring expansion reactions, leading to the formation of more stable five-, six-, or seven-membered nitrogen heterocycles. These transformations can be initiated under various conditions, often involving acid catalysis or the strategic placement of functional groups that facilitate intramolecular rearrangements.

One notable example of ring expansion involves the acid-mediated rearrangement of 2,2-disubstituted azetidine carbamates. While a direct study on this compound is not prevalent in the reviewed literature, analogous systems, such as 2-aryl-2-ester-azetidine carbamates, have been shown to undergo efficient ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of a Brønsted acid. imperial.ac.uk This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by cleavage of the C2-N bond to generate a tertiary carbocation. The stability of this carbocation, which would be enhanced by the cyclohexyl and methyl groups in the case of this compound, is a crucial factor for the reaction to proceed. The intramolecular trapping of this carbocation by the carbamate (B1207046) oxygen atom leads to the formation of the six-membered ring.

Starting MaterialReagents and ConditionsProductProposed IntermediateRef
2-Aryl-2-ester-azetidine carbamateBrønsted Acid6,6-disubstituted 1,3-oxazinan-2-oneTertiary Carbocation imperial.ac.uk

Another strategy for ring expansion involves the intramolecular N-alkylation of azetidines bearing a functionalized side chain at the C2-position. For instance, 2-(3-hydroxypropyl)azetidines, upon activation of the primary alcohol, can form a bicyclic azetidinium ion. Nucleophilic opening of this intermediate can lead to a mixture of five-membered (pyrrolidine) and seven-membered (azepane) ring systems. The regioselectivity of the ring opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. Although this example involves a different C2-substituent, it highlights a general pathway for expanding the azetidine ring.

Radical Pathways in Azetidine Reactivity

The involvement of radical intermediates in the chemistry of azetidines provides alternative pathways for their functionalization and transformation. These pathways can be initiated photochemically or through the use of radical initiators, leading to cleavage of the strained C-C or C-N bonds within the ring.

A relevant example of a radical-mediated transformation is the photochemical Norrish-Yang cyclization of α-aminoacetophenones to form azetidinols. This reaction proceeds through a 1,5-hydrogen abstraction to generate a 1,4-biradical intermediate, which then undergoes ring closure to form the azetidine ring. beilstein-journals.org The subsequent ring-opening of these photogenerated azetidinols can be triggered by the addition of electron-deficient ketones or boronic acids. beilstein-journals.org This "build and release" strategy, which leverages the strain energy of the photochemically formed four-membered ring, demonstrates the accessibility of radical pathways in both the formation and subsequent reactions of azetidines.

While direct evidence for radical-initiated C-C or C-N bond cleavage in this compound is scarce, analogous systems offer insights into potential reactivity. For instance, studies on 2-substituted-1,3-oxazolidines, which are structurally related to azetidines, have shown that alkyl radicals can be generated via C-C bond cleavage of the heterocyclic ring under photoredox catalysis. nih.govnih.govresearchgate.net This process involves the formation of a radical cation, followed by fragmentation to release a stable iminium ion and an alkyl radical. nih.govnih.govresearchgate.net It is conceivable that a similar pathway could be operative for 2,2-dialkylazetidines, where single-electron oxidation could lead to a radical cation that subsequently undergoes C-C bond cleavage to relieve ring strain and form a stable radical intermediate.

PrecursorMethodIntermediateKey TransformationRef
α-AminoacetophenonesPhotochemical Norrish-Yang Cyclization1,4-BiradicalAzetidinol formation beilstein-journals.org
Photogenerated AzetidinolsAddition of electron-deficient ketones/boronic acids-Ring-opening beilstein-journals.org
2-Substituted-1,3-oxazolidinesPhoto-organo redox catalysisRadical cationC-C bond cleavage to generate alkyl radicals nih.govnih.govresearchgate.net

Furthermore, intramolecular radical rearrangement reactions have been observed in related strained nitrogen heterocycles, such as 2-methyleneaziridines. nih.gov In these systems, an intramolecular radical cyclization can lead to a strained bicyclic radical that undergoes C-N bond fission to afford a ring-expanded aminyl radical. nih.gov This precedent suggests that, with appropriate functionalization, radical-mediated ring expansion of azetidine derivatives could be a viable synthetic strategy.

Spectroscopic Characterization Methodologies for 2 Cyclohexyl 2 Methylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 2-Cyclohexyl-2-methylazetidine. Through a combination of one-dimensional and two-dimensional experiments, the exact arrangement of atoms and their stereochemical relationships can be established.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the azetidine (B1206935) ring, the methyl group, and the cyclohexyl group.

Azetidine Ring Protons: The protons on the four-membered ring at positions C3 and C4 would likely appear as complex multiplets due to geminal and vicinal coupling. Typically, protons adjacent to the nitrogen atom (C4-H) are found further downfield than the C3 protons.

Methyl Group Protons: The methyl group attached to the quaternary C2 carbon is expected to appear as a singlet in the aliphatic region of the spectrum.

Cyclohexyl Group Protons: The eleven protons of the cyclohexyl group would produce a series of overlapping multiplets in the upfield region, characteristic of saturated carbocyclic systems.

N-H Proton: The proton attached to the nitrogen atom will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The structure of this compound contains ten carbon atoms, and due to molecular symmetry, a corresponding number of signals is expected.

Quaternary Carbon (C2): The carbon atom at position 2, substituted with both cyclohexyl and methyl groups, would be a key signal and is expected to appear significantly downfield compared to other aliphatic carbons.

Azetidine Ring Carbons (C3, C4): The CH₂ carbons of the azetidine ring will have characteristic chemical shifts. The carbon adjacent to the nitrogen (C4) is typically shifted further downfield than C3.

Methyl Carbon: The carbon of the methyl group will produce a signal in the high-field (upfield) region of the spectrum.

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region, with the carbon directly attached to the azetidine ring (C1') showing a distinct downfield shift compared to the other cyclohexyl carbons.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity
N-HVariable (e.g., 1.5-3.0)broad singlet
Azetidine CH₂ (C3, C4)2.0 - 3.5multiplets
Cyclohexyl CH & CH₂1.0 - 1.9multiplets
Methyl CH₃~1.2singlet
¹³C NMR Predicted Chemical Shift (δ, ppm)
Quaternary Carbon (C2)60 - 70
Azetidine CH₂ (C4)45 - 55
Azetidine CH₂ (C3)30 - 40
Cyclohexyl CH (C1')40 - 50
Cyclohexyl CH₂25 - 35
Methyl CH₃20 - 30

Note: The data in these tables are predicted values based on typical chemical shifts for similar structural motifs and should be confirmed by experimental data.

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY would show correlations between the geminally and vicinally coupled protons within the azetidine ring (C3-H with C4-H) and throughout the cyclohexyl ring, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). libretexts.org This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the C3 protons to the C3 carbon. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's 3D structure and stereochemistry. huji.ac.il For example, NOESY could reveal spatial proximity between the methyl group protons and certain protons on the cyclohexyl ring, helping to define the preferred conformation of the cyclohexyl group relative to the azetidine ring.

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. wikipedia.org Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N isotope, these experiments can be time-consuming but offer valuable data. wikipedia.org The chemical shift of the nitrogen in saturated heterocycles like azetidine is sensitive to substitution. ipb.pt For this compound, the ¹⁵N chemical shift is expected to be in the typical range for secondary amines within a strained four-membered ring. huji.ac.il This data can be acquired directly or indirectly using 2D experiments like HMBC, which would show correlations from the C4 protons to the nitrogen atom. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (aliphatic)2850 - 3000Strong
CH₂ Bending (Scissoring)1440 - 1480Medium
N-H Bending1550 - 1650Medium
C-N Stretch1000 - 1250Medium

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration. Strong absorptions between 2850 and 3000 cm⁻¹ would confirm the presence of aliphatic C-H bonds from the methyl, cyclohexyl, and azetidine moieties. Bending vibrations for CH₂ and N-H groups, along with C-N stretching, would further support the proposed structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information based on its fragmentation pattern. For this compound (C₁₀H₁₉N), the nominal molecular weight is 153 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 153. This molecular ion is expected to undergo characteristic fragmentation pathways, primarily initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which is a common pathway for amines. uab.edu

α-Cleavage: The most likely fragmentations would involve the loss of the largest substituents from the C2 carbon.

Loss of Cyclohexyl Radical (•C₆H₁₁): Cleavage of the C2-cyclohexyl bond would result in a stable, nitrogen-containing fragment ion. This is often a dominant pathway. (M - 83)⁺

Loss of Methyl Radical (•CH₃): Cleavage of the C2-methyl bond would lead to another fragment ion. (M - 15)⁺

Ring Opening: The strained azetidine ring can also undergo fragmentation, leading to the formation of various smaller ions. adelaide.edu.au

Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValueIdentity of FragmentFragmentation Pathway
153[C₁₀H₁₉N]⁺˙Molecular Ion (M⁺˙)
138[C₉H₁₆N]⁺Loss of •CH₃ (M - 15)
70[C₄H₈N]⁺Loss of •C₆H₁₁ (M - 83)

X-ray Diffraction for Absolute Stereochemistry and Crystal Structure Analysis

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, the C2 atom is a chiral center. If an enantiomerically pure sample were synthesized, X-ray crystallography could unambiguously determine its absolute configuration (R or S).

This technique requires the growth of a high-quality single crystal, which can be a challenging process. If a suitable crystal is obtained, the resulting data would reveal the precise conformation of the azetidine ring (whether it is planar or puckered) and the orientation of the cyclohexyl and methyl substituents. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the packing of molecules in the crystal lattice.

Computational and Theoretical Investigations of 2 Cyclohexyl 2 Methylazetidine

Quantum Chemical Methods for Electronic Structure and Energetics

Quantum chemical methods are fundamental to calculating the electronic structure and energetic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For a substituted azetidine (B1206935) like 2-Cyclohexyl-2-methylazetidine, these methods can provide a deep understanding of its stability and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. escholarship.org It is favored for its balance of accuracy and computational cost, making it suitable for molecules of moderate size. DFT calculations are employed to find the lowest energy conformation of a molecule, known as the ground state geometry.

For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to optimize the molecular geometry. mdpi.com This process adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum possible energy. The resulting data provides precise predictions of the molecule's three-dimensional shape and its thermodynamic stability.

Table 1: Predicted Ground State Geometrical Parameters for an Azetidine Ring System (Illustrative) This table illustrates the type of data obtained from DFT calculations on a generic substituted azetidine ring. Actual values for this compound would require specific computation.

ParameterPredicted Value
C-N Bond Length1.48 Å
C-C Bond Length (in ring)1.55 Å
C-N-C Bond Angle88.5°
C-C-C Bond Angle87.0°
Ring Puckering Angle25.0°
Total Ground State Energy(Calculated in Hartrees)

Calculation of Frontier Molecular Orbitals and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more likely to be reactive. For this compound, calculating these orbitals would help predict its behavior in chemical reactions, such as its susceptibility to electrophilic or nucleophilic attack. This analysis is particularly important in designing synthetic reactions, for instance, in photocycloadditions like the aza Paternò-Büchi reaction used to form azetidines. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for an Azetidine Derivative This table provides example values for FMO analysis. Specific values for this compound would need to be calculated.

Molecular OrbitalEnergy (eV)Implication
HOMO-6.8 eVElectron-donating capability
LUMO+1.2 eVElectron-accepting capability
HOMO-LUMO Gap 8.0 eV Chemical Stability / Reactivity

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most energetically favorable pathways. This is particularly valuable for complex reactions like the synthesis of azetidines, which can be challenging to achieve selectively. mit.edusciencedaily.com

For reactions involving this compound, computational studies could model the entire reaction coordinate. For example, in a proposed synthesis via a [2+2] photocycloaddition (the aza Paternò-Büchi reaction), DFT calculations can be used to model the excited states of the reactants and locate the transition state structure for the ring formation. nih.govrsc.orgresearchgate.net These models can explain observed regioselectivity and stereoselectivity by comparing the activation energies of different possible pathways. researchgate.net Such insights allow for the optimization of reaction conditions, including the choice of catalysts and precursors. nih.govrsc.org

Conformational Analysis and Ring Strain Assessment in Azetidines

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a key driver of its chemical reactivity but also influences its conformational preferences. rsc.orgrsc.org Unlike the planar cyclobutane, the azetidine ring typically adopts a puckered conformation to relieve some torsional strain. nih.gov

Computational methods, including both DFT and ab initio calculations, are used to perform a thorough conformational analysis of substituted azetidines like this compound. nih.gov These calculations can identify the different possible puckered conformations and determine their relative energies. The presence of bulky substituents like the cyclohexyl and methyl groups at the C2 position will significantly influence the ring's preferred conformation and the orientation of the substituents (axial vs. equatorial). Understanding these preferences is vital, as the molecule's shape dictates how it interacts with other molecules, including biological targets.

Table 3: Comparison of Ring Strain in Cyclic Amines

Cyclic AmineRing SizeApproximate Ring Strain (kcal/mol)
Aziridine (B145994)327.7
Azetidine 4 25.4 rsc.org
Pyrrolidine (B122466)55.4
Piperidine6(Negligible)

Predictive Modeling for Synthetic Pathway Design

Modern computational chemistry has evolved to not only analyze existing molecules but also to predictively guide their synthesis. bioquicknews.com By calculating key properties of potential reactants, models can prescreen for successful reaction partners, saving significant time and resources in the lab. mit.edusciencedaily.com

Advanced Applications of 2 Cyclohexyl 2 Methylazetidine in Synthetic Methodology

Azetidine (B1206935) Derivatives as Chiral Scaffolds and Ligands in Asymmetric Catalysis

The rigid conformation of the azetidine ring makes it an excellent scaffold for the design of chiral ligands and organocatalysts. Since the 1990s, chiral azetidine-derived ligands have been developed and utilized to induce asymmetry in a variety of chemical reactions. researchgate.netbirmingham.ac.uk The substitution pattern at the C2 position, such as in 2-Cyclohexyl-2-methylazetidine, is crucial for creating a well-defined chiral environment around a metal center or for sterically directing the approach of a substrate in organocatalysis.

These chiral azetidine-containing catalysts have been effectively employed in several key asymmetric transformations, including Friedel-Crafts alkylations, Henry (nitro aldol) reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk For instance, N-substituted azetidinyl methanols have been shown to be effective chiral catalysts in the addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes, achieving high levels of enantioselectivity. researchgate.net The inherent ring strain and defined stereochemistry of the azetidine core contribute to the formation of rigid transition states, which is essential for high stereoinduction.

The performance of azetidine-based ligands is often benchmarked against their aziridine (B145994) and pyrrolidine (B122466) analogues. researchgate.netbirmingham.ac.uk While pyrrolidine-based catalysts, such as those derived from proline, are more established, azetidines offer a different steric and electronic profile that can lead to unique reactivity and selectivity. Research has demonstrated that Cu-azetidine complexes can serve as highly effective catalysts for the asymmetric Henry reaction, achieving enantiomeric excess (ee) values greater than 99.5%. bham.ac.uk

Table 1: Performance of Chiral Azetidine-Based Catalysts in Asymmetric Reactions
Reaction TypeCatalyst/Ligand TypeMetal Center (if any)Achieved Enantioselectivity (ee)Yield
Diethylzinc Addition to AldehydesN-Substituted Azetidinyl(diphenylmethyl)methanolsZnHighGood
Henry (Nitro Aldol) ReactionEnantiopure cis-Amino AzetidinesCuUp to >99.5%Not specified
Friedel-Crafts AlkylationsGeneral Azetidine-Derived LigandsVariousModerate to GoodModerate to Good
Michael-Type AdditionsGeneral Azetidine-Derived OrganocatalystsN/AModerateModerate

Utilization as Building Blocks in Complex Molecule Synthesis

The azetidine ring is a prevalent structural motif in numerous biologically active compounds and natural products. frontiersin.orglifechemicals.com Consequently, functionalized azetidines like this compound are valuable building blocks for medicinal chemistry and the total synthesis of complex molecules. chemrxiv.orgresearchgate.net The inherent strain energy of the four-membered ring can be harnessed as a driving force for ring-opening or ring-expansion reactions, providing access to other heterocyclic systems or acyclic structures with controlled stereochemistry.

The versatility of the azetidine core allows for its incorporation into a wide array of molecular architectures, including fused, bridged, and spirocyclic ring systems. acs.orgnih.govbroadinstitute.org For example, 4-oxoazetidine-2-carbaldehydes (a class of β-lactams) are bifunctional compounds that have been extensively used in the diastereoselective synthesis of α-amino acids, β-amino acids, and complex natural products. researchgate.net While not a β-lactam itself, this compound can be functionalized to participate in analogous synthetic strategies.

Recent synthetic methods have focused on expanding the utility of azetidines. Unsaturated derivatives, known as azetines, serve as reactive intermediates that can undergo cycloaddition reactions to form polycyclic azetidines or participate in addition reactions to generate a wide range of substituted azetidines. researchgate.netnih.gov The development of new catalytic methods, such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, provides efficient, high-yield routes to substituted azetidines, further enhancing their accessibility as building blocks. frontiersin.org The unique polarity and conformational rigidity conferred by cyclohexyl groups can also be exploited in the design of molecules for specific biological targets. mdpi.comnih.gov

Strategies for Diversity-Oriented Synthesis of Azetidine Libraries

Diversity-oriented synthesis (DOS) has become a powerful tool for exploring novel chemical space in drug discovery. nih.gov This approach aims to generate collections of structurally diverse small molecules, or libraries, from a common scaffold. The azetidine core is an attractive scaffold for DOS due to its favorable physicochemical properties and its prevalence in bioactive molecules. researchgate.netnih.gov

Strategies for building azetidine-based libraries often involve the diversification of a densely functionalized azetidine core to produce a variety of fused, bridged, and spirocyclic systems. acs.orgnih.govbroadinstitute.org For instance, a solid-phase synthesis approach has been successfully used to create a 1976-membered library of spirocyclic azetidines. acs.orgbroadinstitute.orgnih.gov Such libraries are often designed with a focus on specific therapeutic areas, such as central nervous system (CNS) disorders, by optimizing the physicochemical and pharmacokinetic properties of the library members. acs.orgnih.govnih.gov

The development of multicomponent reactions has further streamlined the synthesis of functionalized azetidines for library creation. researchgate.net These methods allow for the rapid assembly of complex structures from simple starting materials in a single step. The this compound framework, with its distinct stereochemical and steric properties, is a suitable candidate for inclusion in DOS campaigns. By varying substituents on the nitrogen atom and other positions of the ring, a diverse collection of compounds can be generated and screened for biological activity.

Table 2: Chemical Compounds Mentioned
Compound Name
This compound
Diethylzinc
4-oxoazetidine-2-carbaldehyde
La(OTf)₃ (Lanthanum triflate)

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Cyclohexyl-2-methylazetidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates. Toxic byproducts should be contained via closed-system equipment .
  • Waste Management : Segregate chemical waste into halogenated/non-halogenated containers. Collaborate with certified waste disposal agencies to ensure compliance with environmental regulations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the azetidine ring structure and substituents (cyclohexyl/methyl groups). Compare chemical shifts with analogous azetidines (e.g., 1-Cyclohexylazetidine-2-carboxylic acid) .
  • FT-IR : Identify key functional groups (e.g., C-N stretching at ~1,100 cm1^{-1}) and compare with reference spectra from databases like NIST .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Ring-Closing Strategies : Utilize cyclohexylamine derivatives and α-methyl ketones in [2+2] cycloadditions with catalysts like TiCl4_4 .
  • Post-Functionalization : Modify pre-formed azetidine rings via alkylation or Grignard reactions to introduce cyclohexyl/methyl groups .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference studies using tools like PubMed to identify variability in assay conditions (e.g., cell lines, concentrations) .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffers, 37°C incubation) .
  • Statistical Validation : Apply ANOVA or Bayesian models to assess significance of divergent results .

Q. What computational modeling approaches are suitable for studying the conformational dynamics of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to analyze ring puckering and substituent steric effects .
  • Density Functional Theory (DFT) : Calculate energy barriers for chair-boat transitions in the cyclohexyl group using B3LYP/6-31G* basis sets .

Q. How does steric hindrance from the cyclohexyl group influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 2-methylazetidine) using stopped-flow techniques .
  • X-ray Crystallography : Resolve 3D structures to quantify bond angles and spatial crowding around the azetidine nitrogen .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values of this compound across solvents?

  • Methodological Answer :

  • Solvent Purity Checks : Validate solvent grades (HPLC vs. technical) and moisture content via Karl Fischer titration .
  • Standardized Protocols : Follow OECD 105 guidelines for shake-flask solubility measurements at 25°C .
  • Data Harmonization : Use platforms like PubChem to aggregate and normalize solubility data from multiple sources .

Experimental Design Considerations

Q. What in vitro assays are appropriate for evaluating the enzyme inhibition potential of this compound?

  • Methodological Answer :

  • Enzyme Selection : Target cytochrome P450 isoforms (e.g., CYP3A4) due to azetidine’s structural similarity to known inhibitors .
  • Assay Conditions : Use fluorogenic substrates in microsomal incubations with NADPH cofactors. Include positive controls (e.g., ketoconazole) .

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